Tributyl silanol
Description
Tributyl silanol (C₁₂H₂₈OSi) is an organosilicon compound characterized by a silicon atom bonded to three butyl groups (-C₄H₉) and one hydroxyl group (-OH). This structure imparts unique physicochemical properties, including hydrophobicity due to the bulky alkyl substituents and moderate reactivity at the silanol site.
Properties
IUPAC Name |
tributyl(hydroxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28OSi/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVWRCIOZLRMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(CCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313368 | |
| Record name | tributyl silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18388-85-7 | |
| Record name | NSC269577 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269577 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tributyl silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40313368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl silanol can be synthesized through several methods. One common approach involves the hydrolysis of tributylchlorosilane in the presence of water. The reaction typically proceeds under mild conditions, with the addition of a base such as sodium hydroxide to facilitate the hydrolysis process. The reaction can be represented as follows:
(C4H9)3SiCl+H2O→(C4H9)3SiOH+HCl
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale hydrolysis reactors. The process involves the controlled addition of water to tributylchlorosilane, followed by the removal of the resulting hydrochloric acid by-product. The reaction conditions, such as temperature and pressure, are carefully optimized to maximize yield and purity.
Chemical Reactions Analysis
Acidity and Deprotonation
Tributyl silanol is more acidic than analogous alcohols due to the lower electronegativity of silicon and stabilization of the siloxide ion :
-
Deprotonation :
The resulting siloxide can participate in nucleophilic substitutions or act as a catalyst in condensation reactions .
Condensation Reactions
This compound undergoes self-condensation to form disiloxanes, a reaction critical in sol-gel processes :
Key factors influencing condensation :
-
Steric hindrance : Bulky tributyl groups slow the reaction compared to less hindered silanols (e.g., trimethylsilanol) .
-
Catalysts : Acidic or basic conditions accelerate condensation. For example, chlorophosphazene catalysts enhance silanol reactivity in silicone polymerizations .
Reactivity with Silica and Coupling Agents
This compound interacts with silica surfaces and silane coupling agents, though its reactivity is attenuated by steric effects:
-
Silica binding : The silanol group can hydrogen-bond to surface silanols on silica, but the bulky tributyl groups reduce adsorption efficiency .
-
Kinetic behavior : In reactions with trialkoxysilanes, longer alkyl chains (e.g., tributyl) lower reaction rates due to hindered access to the silicon center :
| Silane Type | Relative Reaction Rate |
|---|---|
| Methyltriethoxysilane | High |
| Propyltriethoxysilane | Moderate |
| Tributyltriethoxysilane | Low |
Role in Polymer Chemistry
This compound serves as an intermediate in silicone synthesis:
-
RTV silicones : It acts as a chain terminator in condensation-cure systems, reacting with multifunctional silanes (e.g., ethyl silicate) to form crosslinked networks .
-
End-capping : Protects reactive silicone chains from premature condensation during storage .
Biological Interactions
The steric bulk of this compound reduces its membranolytic activity compared to silanols with smaller substituents (e.g., quartz-associated nearly free silanols) . This property makes it less cytotoxic but limits applications in drug delivery systems where high silanol density is required .
Comparative Reaction Data
Data from catalytic studies highlight the impact of substituents on silanol reactivity :
| Silanol Compound | Conversion Ratio (%) | Yield (%) |
|---|---|---|
| Triphenylsilanol | 95 | 89 |
| This compound | 14 | 13 |
| Trimethylsilanol | 87 | 66 |
Scientific Research Applications
Tributyl silanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: this compound is employed in the modification of biomolecules and surfaces.
Medicine: Research has explored its potential in drug delivery systems and as a component in medical devices due to its biocompatibility.
Industry: In industrial applications, this compound is used in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of tributyl silanol involves its interaction with molecular targets through the hydroxyl group. This group can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. In biological systems, this compound can interact with cellular components, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Hydroxyl Group Reactivity and Catalytic Performance
This compound’s hydroxyl group exhibits reduced reactivity compared to silica-supported silanols due to steric hindrance from the butyl groups. In Fischer-Tropsch synthesis (FTS) catalysts, silica sources with higher silanol content (e.g., Q₃ and Q₂ sites) enhance attrition resistance and stability by strengthening Fe–Si interactions (, Table 5). This compound’s isolated -OH group (analogous to Q₀ or Q₁ sites) may offer weaker metal-support interactions but greater resistance to condensation reactions ().
Table 1: Hydroxyl Group Content and Catalyst Performance
| Silanol Type | Hydroxyl Groups per 100 Si | Attrition Index | Deactivation Rate |
|---|---|---|---|
| Silica (Q₃-Q₂) | 103–142 | 0.15–0.25 | 0.05–0.10 |
| This compound* | ~1 (isolated) | N/A | N/A |
| Trimethyl Silanol* | ~1 (isolated) | N/A | N/A |
Hydrolytic Stability
The hydrolytic stability of silanols depends on substituent steric effects. This compound’s bulky butyl groups hinder water access to the Si-OH site, reducing hydrolysis rates. In contrast, trimethyl silanol hydrolyzes rapidly due to minimal steric protection. demonstrates that siloxane-to-silanol equilibrium constants (𝐾) favor hydrolysis inhibition in sterically hindered systems, aligning with this compound’s predicted stability.
Table 2: Hydrolysis Rates of Silanol Derivatives
| Compound | Hydrolysis Rate (Relative) | Key Factor |
|---|---|---|
| Trimethyl Silanol | High | Low steric hindrance |
| This compound | Low | High steric hindrance |
| Silica (Q₃-Q₂) | Moderate | Hydrogen-bonded network |
Hydrogen-Bonding and Surface Dynamics
shows that surface silanols in zeolites engage in persistent H-bonding with water, with dipole angles oscillating due to librational motion. This compound’s hydrophobic butyl groups likely disrupt such interactions, reducing its efficacy in hydrophilic environments.
Table 3: Hydrogen-Bonding Capacity
| Compound | H-Bond Persistence | IR Peak (cm⁻¹) |
|---|---|---|
| Silica (Q₃-Q₂) | High | 3500–3700 (broad) |
| This compound* | Low | ~3740 (sharp) |
| Trimethyl Silanol* | Moderate | ~3740 (sharp) |
Electronic and Conjugation Effects
The electron-donating nature of butyl groups in this compound may influence conjugation with aromatic systems. highlights that silicon’s vacant d-orbitals enable σ-π interactions in tributyl(thiophen-2-yl)silane, causing significant UV/Vis red shifts. This compound’s electronic profile likely differs from aryl-substituted silanols (e.g., triphenyl silanol), where π-conjugation dominates.
Table 4: Electronic Properties
| Compound | UV/Vis λₘₐₓ (nm) | Key Interaction |
|---|---|---|
| Tributyl(thiophen-2-yl)silane | 500 | σ-π conjugation |
| Triphenyl Silanol* | 270–300 | π-π* transitions |
| This compound* | N/A | Limited conjugation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
